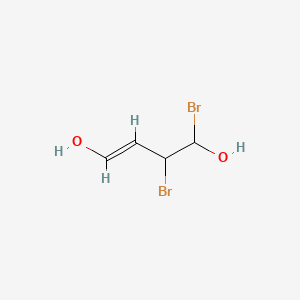
(E)-3,4-dibromobut-1-ene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Dibromo buten-1,4-diol: C4H6Br2O2 . This compound is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a butene backbone. It is a white crystalline solid that is soluble in ethanol and slightly soluble in dichloroethane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Butenediol: One common method for synthesizing trans-2,3-dibromo-2-butene-1,4-diol involves the bromination of butenediol. The reaction typically uses bromine (Br2) as the brominating agent in an organic solvent such as dichloromethane.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2,3-dibromo-2-butene-1,4-diol can undergo oxidation reactions to form aldehydes or ketones.
Substitution: The bromine atoms in trans-2,3-dibromo-2-butene-1,4-diol can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes and ketones.
Reduction Products: Butenediol derivatives.
Substitution Products: Various substituted butenediol compounds.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: trans-2,3-dibromo-2-butene-1,4-diol is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Corrosion Inhibitors: The compound has been studied for its potential use as a green corrosion inhibitor on mild steel in acidic environments.
Industry:
Mécanisme D'action
Molecular Targets and Pathways:
Bromination Reactions: The bromine atoms in trans-2,3-dibromo-2-butene-1,4-diol participate in electrophilic addition reactions, making it a valuable reagent in organic synthesis.
Corrosion Inhibition: The compound forms a protective layer on the surface of metals, preventing oxidation and corrosion.
Comparaison Avec Des Composés Similaires
cis-2-Butene-1,4-diol: Unlike trans-2,3-dibromo-2-butene-1,4-diol, this compound has a cis configuration and lacks bromine atoms.
2,3-Dibromo-1,4-butanediol: This compound has a similar structure but with a saturated butane backbone instead of a butene backbone.
trans-1,4-Dibromo-2-butene: This compound has a similar trans configuration but lacks hydroxyl groups.
Uniqueness:
Propriétés
Formule moléculaire |
C4H6Br2O2 |
|---|---|
Poids moléculaire |
245.90 g/mol |
Nom IUPAC |
(E)-3,4-dibromobut-1-ene-1,4-diol |
InChI |
InChI=1S/C4H6Br2O2/c5-3(1-2-7)4(6)8/h1-4,7-8H/b2-1+ |
Clé InChI |
YAZMRTYGIXWSBY-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/O)\C(C(O)Br)Br |
SMILES canonique |
C(=CO)C(C(O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


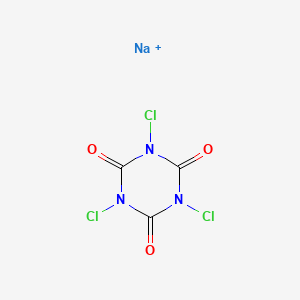

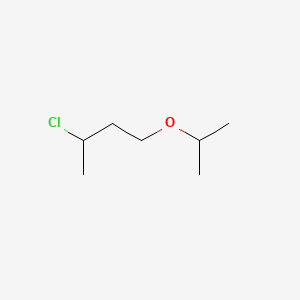
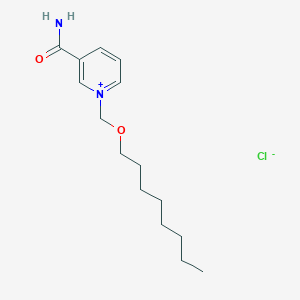
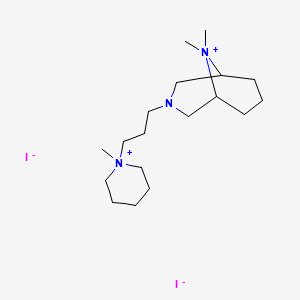
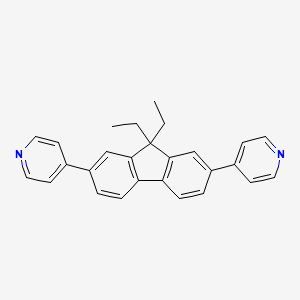
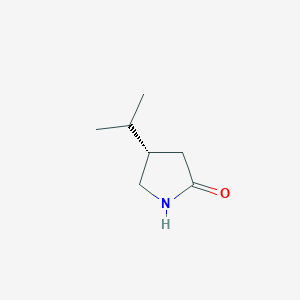
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)
![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)

![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)
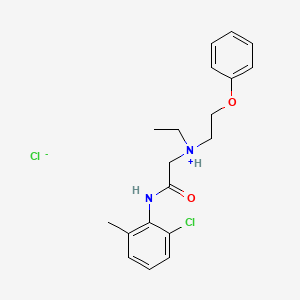

![(2R,5R)-1-[[(2R,5R)-2,5-dimethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-dimethylpyrrolidine](/img/structure/B15344206.png)
